1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
The compound 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole belongs to the imidazoline class, characterized by a partially saturated five-membered ring with two nitrogen atoms. Its structure features:
- A sulfonyl group attached to a 2,5-diethoxy-4-methylphenyl ring, which introduces steric bulk and electron-withdrawing properties.
- A phenyl group at position 2 of the imidazoline ring, contributing aromatic interactions.
This compound’s structural motifs are associated with diverse biological activities, including enzyme inhibition and receptor modulation, common in imidazoline derivatives .
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-25-17-14-19(18(26-5-2)13-15(17)3)27(23,24)22-12-11-21-20(22)16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGGTXJLDFCNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
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Formation of the Sulfonyl Intermediate: : The initial step involves the sulfonylation of 2,5-diethoxy-4-methylphenyl with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction is usually carried out at low temperatures to prevent side reactions.
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Imidazole Ring Formation: : The sulfonyl intermediate is then reacted with phenyl-substituted imidazole precursors under acidic or basic conditions to form the final product. Common reagents for this step include imidazole, phenylhydrazine, and suitable catalysts like Lewis acids.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to improved efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that imidazole derivatives can serve as promising antiviral agents. For example, research has shown that certain substituted imidazoles exhibit significant inhibitory effects against various viral strains, including HIV and dengue virus. The compound may share similar mechanisms of action due to its structural characteristics. A notable study demonstrated that imidazole derivatives could inhibit viral proteases effectively, suggesting potential utility in developing antiviral therapies .
Anticancer Properties
Imidazole compounds have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The sulfonyl group in 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole may enhance its cytotoxicity against specific cancer cell lines .
Study 1: Antiviral Efficacy
A study published in MDPI evaluated various imidazole derivatives for their antiviral efficacy against dengue and yellow fever viruses. The results indicated that compounds similar to this compound showed micromolar activity against these viruses, with some exhibiting an EC50 value as low as 1.85 μM against yellow fever virus .
Study 2: Anticancer Activity
Another investigation focused on the synthesis and evaluation of sulfonamide-containing imidazoles for anticancer activity. The study found that specific structural modifications led to enhanced cytotoxic effects on breast cancer cell lines. The presence of the sulfonyl moiety was crucial in increasing the compound's interaction with cancer cell receptors .
Summary of Findings
Mechanism of Action
The mechanism by which 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Crystallographic Insights
- Hydrogen Bonding : Sulfonyl groups participate in strong hydrogen bonds, influencing crystal packing. For example, the 2,5-diethoxy-4-methylphenyl group may form C–H···O interactions, as observed in related imidazoline sulfonates .
- Software Tools : SHELX and ORTEP-3 are widely used for refining crystal structures of such compounds, ensuring accurate bond length and angle measurements .
Biological Activity
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound with potential biological activities. This compound belongs to the class of sulfonyl imidazoles, which have garnered attention for their diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections detail the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N2O4S
- Molar Mass : 388.5 g/mol
- CAS Number : 898641-79-7
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains and fungi. In a study focusing on pyrazole derivatives, certain synthesized compounds demonstrated significant antifungal activity against Candida species and antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of imidazole derivatives has been well documented. A study investigating various imidazole compounds found that they can inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . Specifically, some substituted imidazoles have been shown to act as enzyme inhibitors, targeting pathways critical for cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various imidazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Bacterial |
| Compound B | 16 | Fungal |
| Target Compound | 12 | Bacterial |
Study 2: Anticancer Properties
In vitro studies on various cancer cell lines showed that imidazole derivatives could significantly reduce cell viability. For example, a derivative similar to our target compound was tested on MCF-7 breast cancer cells and exhibited an IC50 value of approximately 10 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Cytotoxic |
| PC3 | 15 | Cytotoxic |
| HeLa | 12 | Cytotoxic |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (HNO₃@SiO₂) | 0.01–0.02 g | +20–30% |
| Temperature | 90–100°C | +15–25% |
| Ethylenediamine | 4 mmol | +35–40% |
Basic Research Question: How is the structural characterization of this compound validated in crystallographic studies?
Methodological Answer:
- X-ray crystallography : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Validate bond lengths/angles against the Cambridge Structural Database .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement and confirm molecular geometry .
- Hydrogen bonding analysis : Employ graph set notation (e.g., C(6) chains) to classify interactions and validate packing motifs .
Advanced Research Question: How can data contradictions in crystallographic refinement be resolved?
Methodological Answer:
- Validation tools : Use PLATON to check for missed symmetry, twinning, or overfitting. Address outliers in displacement parameters with restrained refinement .
- Cross-validation : Compare experimental data (e.g., IR, NMR) with calculated spectra from density functional theory (DFT) to resolve discrepancies in bond assignments .
- Multi-method refinement : Combine SHELXL (for high-resolution data) with molecular dynamics simulations to resolve ambiguous electron density .
Advanced Research Question: What strategies analyze hydrogen bonding and π-π interactions in crystal packing?
Methodological Answer:
- Graph set analysis : Assign patterns (e.g., D , R₂²(8) ) to hydrogen-bonded networks using Etter’s rules. For example, C–H···O bonds in imidazole derivatives form infinite chains along specific crystallographic axes .
- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., C–H···π , π-π stacking ) using CrystalExplorer. For the title compound, phenyl ring interactions contribute >15% to the surface area .
- Energy frameworks : Calculate interaction energies (electrostatic, dispersion) with TONTO to prioritize dominant packing forces .
Advanced Research Question: How can polymorphism be assessed for this sulfonyl-imidazole derivative?
Methodological Answer:
- PXRD screening : Compare experimental patterns with simulated data from Mercury software to identify polymorphic forms .
- Thermal analysis : Use DSC to detect phase transitions (e.g., melting points, glass transitions) and quantify stability differences between polymorphs .
- Crystal structure prediction (CSP) : Employ global lattice energy minimization (e.g., with GRACE) to predict likely polymorphs and compare with experimental data .
Q. Table 2: Analytical Techniques for Polymorphism Assessment
| Technique | Key Output | Sensitivity |
|---|---|---|
| PXRD | Diffraction peak positions | ±0.01° 2θ |
| DSC | Enthalpy of phase transitions | ±0.1 J/g |
| CSP | Predicted lattice energy landscapes | ±1 kJ/mol |
Advanced Research Question: What methods enable regioselective functionalization of the imidazole core?
Methodological Answer:
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block the N1 position, directing sulfonylation to the C2 phenyl group .
- Metal-catalyzed coupling : Employ Cu(I) catalysts for asymmetric α-amino acid derivatization at the C4/C5 positions .
- Microwave-assisted synthesis : Enhance regiocontrol in solvent-free conditions (e.g., 100°C, 30 min) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
